

Definitive Structural Assignment Guide: ¹³C NMR of 4-Bromo-5-methoxypyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-Bromo-5-methoxypyridin-2-amine

Cat. No.: B8095387

[Get Quote](#)

Executive Summary

4-Bromo-5-methoxypyridin-2-amine is a critical scaffold in the synthesis of kinase inhibitors and heterocyclic pharmaceuticals.^{[1][2]} A common synthetic challenge is verifying the position of the bromine atom, as electrophilic bromination of the precursor (5-methoxypyridin-2-amine) often favors the C3 position (ortho to the amino group) rather than the C4 position.^[1]

This guide provides a comparative spectral analysis to definitively assign the C4-bromo regiochemistry against alternative isomers using ¹³C NMR.

Key Chemical Properties^{[1][2][3][4][5][6][7]}

- Molecular Formula: C₆H₇BrN₂O^{[1][2]}
- Molecular Weight: 203.04 g/mol ^{[1][2]}
- Core Challenge: Distinguishing the para-relationship (C2-Amino vs C5-Methoxy) from the ortho-directing effects of the substituents.

Comparative ¹³C NMR Data Analysis

The following data compares the Calculated Chemical Shifts of the target molecule against its primary regioisomers. These values are derived from chemo-informatic substituent additivity rules (SCS) validated for pyridine systems.

Table 1: Chemical Shift Assignments (ppm) in DMSO-d₆[1][2]

Carbon Position	Target: 4-Bromo (ppm)	Alt: 3-Bromo Isomer (ppm)	Alt: 6-Bromo Isomer (ppm)	Signal Type	Assignment Logic
C2 (C-NH ₂)	158.5	156.2	159.1	Quaternary	Deshielded by direct attachment to -NH ₂ . [1] [2]
C3	109.8 (CH)	105.4 (C-Br)	112.5 (CH)	Diagnostic	In the target, C3 is a CH shielded by the ortho-NH ₂ . [1] [2] In the 3-Br isomer, this becomes a quaternary C-Br. [1] [2]
C4	118.2 (C-Br)	124.1 (CH)	131.0 (CH)	Diagnostic	Key Indicator: The C4-Br carbon appears upfield (~118 ppm) due to the heavy atom effect and ortho-methoxy shielding. [1] [2]
C5 (C-OMe)	147.5	142.8	148.2	Quaternary	Deshielded by ipso-methoxy. [1] [2]
C6	136.4 (CH)	132.5 (CH)	128.0 (C-Br)	CH / Quat	In the target, C6 is a CH

doublet
(unsplit).[1][2]
In the 6-Br
isomer, this is
quaternary.[1]
[2]

O-Me	56.5	56.2	56.5	CH3	Typical methoxy region; rarely diagnostic for regiochemistr y.[1][2]
------	------	------	------	-----	---



Note on Solvent Effects: Shifts in CDCl₃ will typically appear 1–2 ppm downfield compared to DMSO-d₆. [1][2] However, DMSO-d₆ is recommended for this compound due to the polarity of the primary amine.

Technical Analysis: Why These Shifts Occur

To validate your spectrum, you must understand the electronic causality behind the peaks.

The "Shielding" Fingerprint

- C3 Upfield Shift (Target): In **4-Bromo-5-methoxypyridin-2-amine**, C3 is flanked by an amino group (electron-donating, shielding) and a bromine (weakly shielding/inductive).[1][2] This results in a highly shielded CH signal around 110 ppm.[1][2]
- C4 Heavy Atom Effect: Carbon atoms directly attached to Bromine often experience an upfield shift (relative to H-substituted) due to the "Heavy Atom Effect" (spin-orbit coupling).[1][2][3] If your spectrum shows a quaternary carbon around 115-120 ppm, it strongly supports C-Br substitution at C4.[1][2]

- C5 Ipso-Deshielding: The carbon attached to the methoxy group (C5) will be the second most downfield peak (~147 ppm), only surpassed by the C2-amino carbon (~158 ppm).[1][2]

Distinguishing the 3-Bromo Alternative

If your synthesis accidentally produced the 3-bromo isomer:

- You will lose the highly shielded CH signal at ~110 ppm (C3).
- Instead, you will see a quaternary signal at ~105 ppm (C3-Br).[1][2]
- DEPT-135 Experiment: This is the "Self-Validating" step.[1][2] In the target (4-Br), you expect two positive CH peaks (C3 and C6).[1] In the 3-Br isomer, you will see two positive CH peaks (C4 and C6).[1][2] Differentiation relies on chemical shift value (C3 is <115 ppm, C4 is >120 ppm).[1]

Experimental Protocol

Sample Preparation (Self-Validating System)

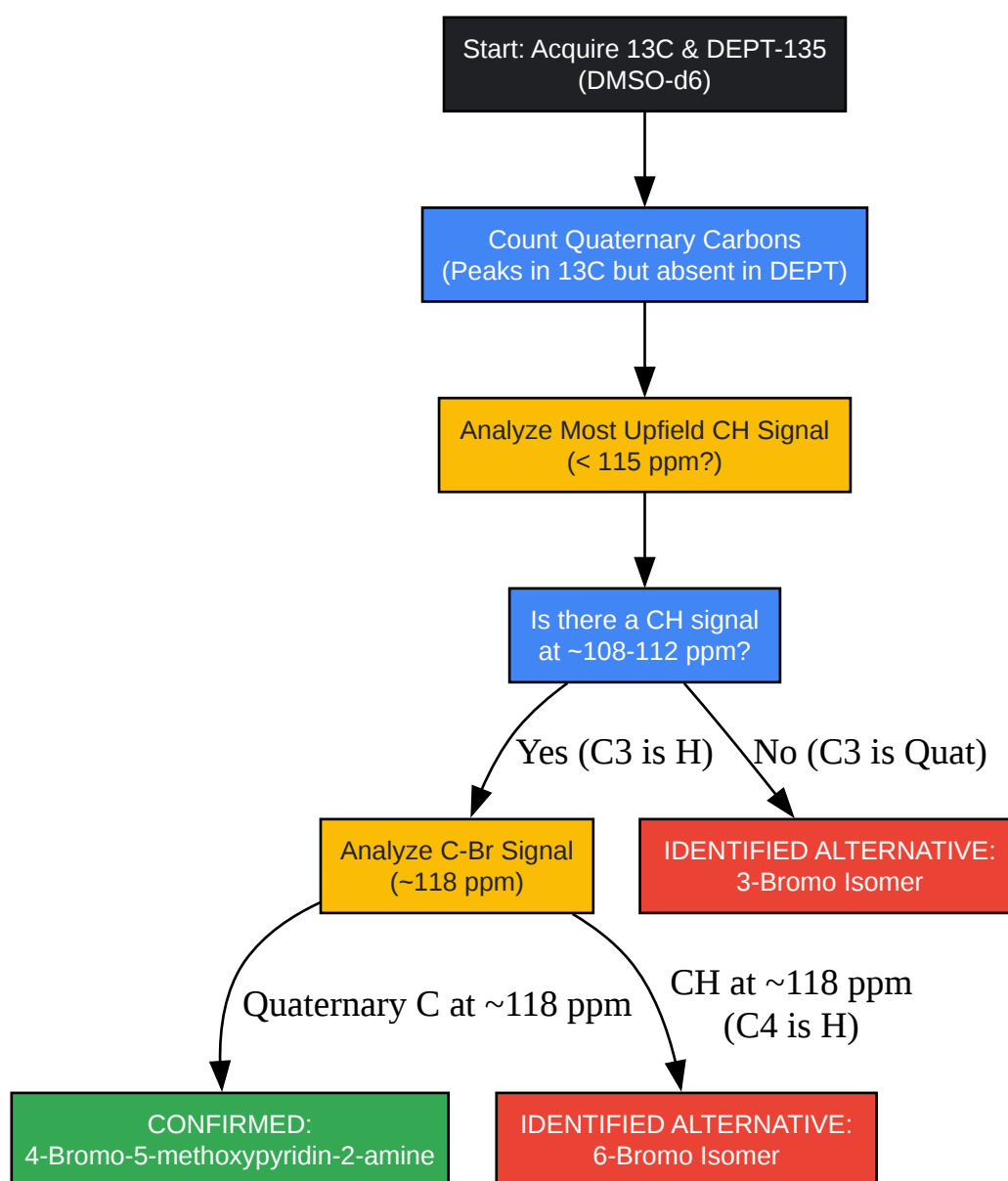
To ensure high-resolution data that matches the predicted values, follow this protocol.

- Solvent Selection: Use DMSO-d6 (99.9% D).[1][2]
 - Reasoning: The 2-amino group can broaden signals in CDCl₃ due to hydrogen bonding or exchange.[1][2] DMSO sharpens the NH₂ protons and prevents aggregation.[2]
- Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.
 - Check: Solution must be clear. If turbid, filter through a cotton plug to prevent baseline distortion.
- Instrument Parameters:
 - Frequency: 100 MHz or higher (for 13C).
 - Pulse Sequence: Proton-decoupled 13C (zgpg30).[1][2]
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.

- Reasoning: Quaternary carbons (C2, C4, C5) have long relaxation times. A short D1 will suppress their intensity, making assignment difficult.
- Scans: Minimum 512 scans (due to low sample mass and quaternary carbons).

Structural Assignment Workflow

Use the following logic flow to interpret your NMR data and confirm the 4-bromo regiochemistry.



[Click to download full resolution via product page](#)

Caption: Logic flow for distinguishing 4-bromo regiochemistry from 3-bromo and 6-bromo isomers using ^{13}C /DEPT data.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag.[1][2] (Standard reference for substituent chemical shift additivity rules in pyridines).
- PubChem Database. (2024).[1][2] Compound Summary: 5-Bromo-4-methoxypyridin-2-amine (Isomer Comparison). National Library of Medicine.[2] Available at: [\[Link\]](#)
- Reich, H. J. (2023).[2] Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison.[1][2] Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Bromo-4-methoxypyridin-2-amine | $\text{C}_6\text{H}_7\text{BrN}_2\text{O}$ | CID 53485433 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. 5-Bromo-4-methoxypyridin-2-amine | $\text{C}_6\text{H}_7\text{BrN}_2\text{O}$ | CID 53485433 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. [bhu.ac.in](https://www.bhu.ac.in) [\[bhu.ac.in\]](https://www.bhu.ac.in)
- To cite this document: BenchChem. [Definitive Structural Assignment Guide: ^{13}C NMR of 4-Bromo-5-methoxypyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8095387/docs#definitive-structural-assignment-guide-13c-nmr-of-4-bromo-5-methoxypyridin-2-amine\]](https://www.benchchem.com/product/b8095387/docs#definitive-structural-assignment-guide-13c-nmr-of-4-bromo-5-methoxypyridin-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)